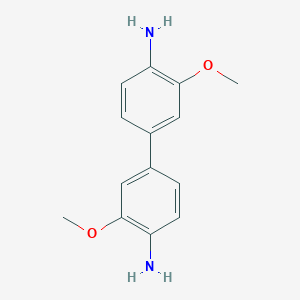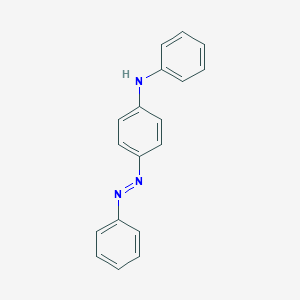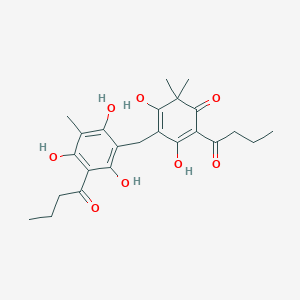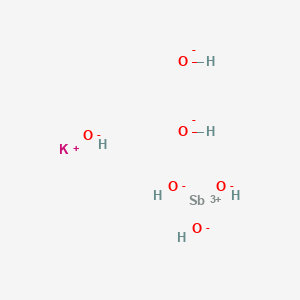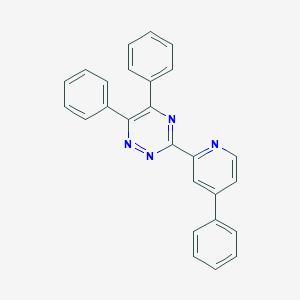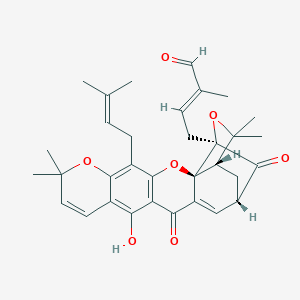
Isomorellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomorellin is a caged xanthone isolated from Garcinia hanburyi . It has been found to induce cell cycle arrest and apoptosis in cholangiocarcinoma (CCA) cell lines .
Synthesis Analysis
The structure of Isomorellin and its isomerised product, Moreollin, have been established as the ethanol adducts of Morellin and Isomorellin on the basis of p.m.r., c.m.r., mass spectrometry and confirmed by partial synthesis from Morellin and Isomorellin .Molecular Structure Analysis
Isomorellin has a molecular formula of C33H36O7 . The structure of Isomorellin has been conclusively established by x-ray diffraction data, PMR analysis, and other chemical evidences .Chemical Reactions Analysis
Moreollin, when boiled with acetic acid for 30 minutes, is isomerised to a crystalline compound, Isomorellin . Prolonged treatment of Moreollin or Isomorellin with pyridine also produces Isomorellin .Physical And Chemical Properties Analysis
The UV spectrum of Moreollin, which is isomerised to Isomorellin, showed absorptions at 235, 266, 275, 305, 316 and 365 nm, similar to that observed for Morellin . The IR spectrum indicated the presence of a phenolic hydroxyl, a saturated ketone, an unsaturated aldehyde group, and a chromanone carbonyl group .Applications De Recherche Scientifique
Anticancer Properties
Isomorellin, a caged xanthone isolated from Garcinia hanburyi, has shown potential in cancer treatment, particularly in cholangiocarcinoma (CCA). Research demonstrates its ability to induce cell cycle arrest and apoptosis in CCA cell lines. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) activation, up-regulation of p53, p21, and p27, and down-regulation of cyclin D1, cyclin E, Cdk4, and Cdk2 protein levels. The growth inhibition of CCA cells by isomorellin was through the G0/G1 phase arrest mediated by these pathways, suggesting its potential as a therapeutic agent against human cholangiocarcinoma (Hahnvajanawong et al., 2012).
Synergistic Effects with Chemotherapeutic Agents
Isomorellin, in combination with doxorubicin, a chemotherapeutic drug, has shown synergistic effects in inhibiting growth and inducing apoptosis in human cholangiocarcinoma cell lines. This combination enhances the expression of Bax/Bcl-2, activates caspase-9 and caspase-3, while suppressing the expression of survivin, procaspase-9, and procaspase-3. It also suppresses NF-κB activation and MRP1 protein expression, indicating its potential as an adjunct treatment with chemotherapy for certain cancers (Hahnvajanawong et al., 2014).
Inhibition of Cell Migration and Invasion
In addition to its anti-proliferative effects, isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells. This is achieved through the modulation of various pathways including focal adhesion kinase (FAK), protein kinase C (PKC), the phosphorylated p38 mitogen-activated protein kinase (MAPK) pathway, and NF-κB expression and translocation. The downregulation of MMP-2, uPA, and COX-2 expression by isomorellin results in decreased cancer cell invasion ability, suggesting its potential role in limiting cancer metastasis (Hahnvajanawong et al., 2020).
Total Synthesis and Analogues
Efficient methods have been developed for the total synthesis of isomorellin, addressing the need for its availability for further research and potential therapeutic applications. This synthetic approach has also led to the preparation of four analogues, including forbesione, desoxymorellin, desoxygaudichaudione A, and gambogin, all containing a similar caged structure. Such advancements in synthetic methods are crucial for the exploration of isomorellin's therapeutic potential and the development of related compounds (Liu et al., 2011).
Orientations Futures
Propriétés
Numéro CAS |
1064-71-7 |
|---|---|
Nom du produit |
Isomorellin |
Formule moléculaire |
C33H36O7 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal |
InChI |
InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1 |
Clé InChI |
COQAPWLZSHQTKA-PVKLYBQVSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |
Synonymes |
isomorellin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



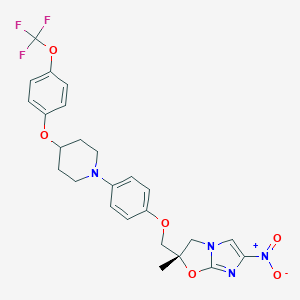

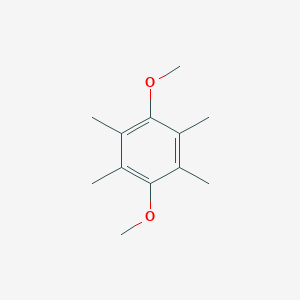
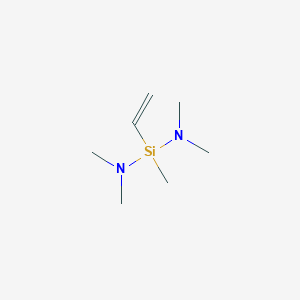
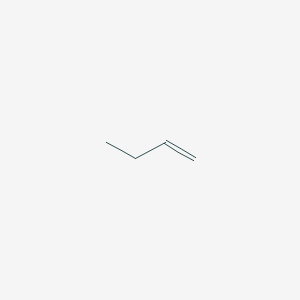
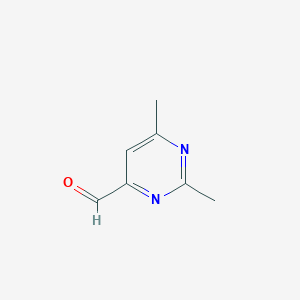
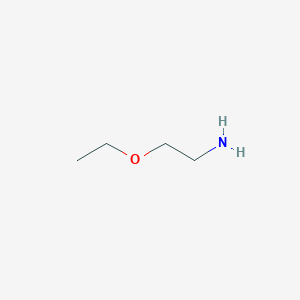
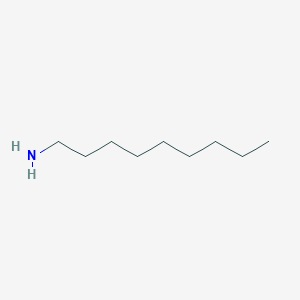
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
